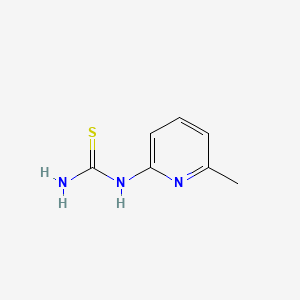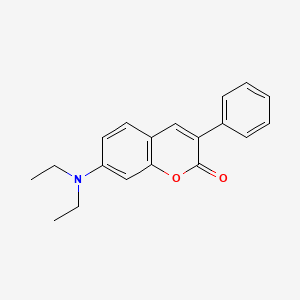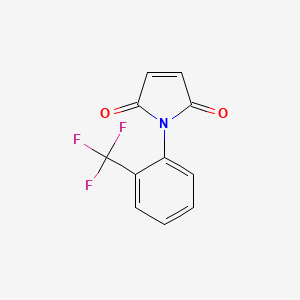
Cyclopentadecanone Oxime
Overview
Description
Cyclopentadecanone Oxime is an organic compound with the molecular formula C₁₅H₂₉NO. It is a derivative of cyclopentadecanone, where the oxime functional group replaces the carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
Cyclopentadecanone Oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with monoamine oxidase and serotonin receptors, which are crucial in the regulation of neurotransmitter levels . These interactions suggest that this compound may have potential applications in the treatment of neurological disorders. Additionally, it has been observed to exhibit binding interactions that can influence enzyme activity, thereby modulating various biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been reported to induce apoptosis in certain cell lines through the activation of the p53 signaling pathway and cleavage of PARP and caspase-3 . This indicates its potential as an anti-cancer agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been shown to block monoamine oxidase and serotonin receptors, which are involved in the regulation of mood and behavior . This binding interaction suggests that this compound may have antidepressant properties. Additionally, it can modulate enzyme activity, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable under various conditions, but its activity may decrease over prolonged periods . This stability is crucial for its use in long-term experiments. Additionally, long-term exposure to this compound has been associated with sustained changes in cellular function, indicating its potential for chronic treatment applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and behavioral changes. These findings highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its overall activity. The compound’s distribution patterns are crucial for determining its therapeutic potential and targeting specific tissues or organs.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It has been observed to localize in specific cellular compartments, which can affect its activity and function. Understanding its subcellular distribution is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadecanone Oxime can be synthesized through the reaction of cyclopentadecanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
Cyclopentadecanone+Hydroxylamine Hydrochloride→Cyclopentadecanone Oxime+Water+Sodium Chloride
Industrial Production Methods
Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentadecanone Oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
Cyclopentadecanone Oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its musk-like odor.
Mechanism of Action
Cyclopentadecanone Oxime exerts its effects through various molecular targets and pathways. For instance, it has been shown to interact with monoamine oxidase and serotonin receptors, which are involved in the regulation of mood and depression . The compound’s binding interactions with these targets suggest its potential as an antidepressant agent.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecanone: The parent compound, which lacks the oxime functional group.
Cyclopentadecanolide: A related compound with a lactone ring structure.
Cyclohexanone Oxime: A smaller ring analog with similar chemical properties.
Uniqueness
Cyclopentadecanone Oxime is unique due to its larger ring size and the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclopentadecylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMLVMHHSQXPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(=NO)CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338916 | |
| Record name | Cyclopentadecanone Oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34341-05-4 | |
| Record name | Cyclopentadecanone Oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclopentadecanone oxime interact with its targets to potentially alleviate depression?
A1: While the exact mechanism is yet to be fully elucidated, computational studies suggest that this compound might exert its antidepressant effect by binding to monoamine oxidase and serotonin receptors []. Monoamine oxidase is an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of this enzyme leads to increased levels of these neurotransmitters in the brain, which is a common mechanism of action for many antidepressant drugs. Similarly, binding to serotonin receptors can modulate serotonergic signaling, contributing to the potential antidepressant effect. Further experimental validation is needed to confirm these interactions and determine the specific subtypes of receptors involved.
Q2: What is the structural characterization of this compound?
A2: The research paper primarily focuses on the compound's potential biological activity and computational analysis. While it confirms the presence of this compound within the Cycas pectinata extract through GC-MS analysis, it doesn't provide specific details regarding the compound's molecular formula, weight, or spectroscopic data []. Further research focusing on isolation and characterization of this compound is needed to provide this information.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)









![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

